molecular formula C5H12O B009599 Pentanol-N,[1-14c] CAS No. 104810-27-7

Pentanol-N,[1-14c]

Cat. No.: B009599
CAS No.: 104810-27-7
M. Wt: 90.14 g/mol
InChI Key: AMQJEAYHLZJPGS-RHRFEJLCSA-N
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Description

Pentanol-N, [1-14C]: is a radiolabeled compound where the carbon-1 position of pentanol is labeled with carbon-14, a radioactive isotope. This compound is primarily used in scientific research to trace and study metabolic pathways, reaction mechanisms, and environmental behaviors of organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Hydroformylation and Hydrogenation:

      Hydroformylation: 1-butene reacts with carbon monoxide and hydrogen in the presence of a catalyst to form pentanal.
      • Reaction:

        CH3CH2CH=CH2+CO+H2CH3CH2CH2CH2CHO\text{CH}_3\text{CH}_2\text{CH}=\text{CH}_2 + \text{CO} + \text{H}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CHO}CH3​CH2​CH=CH2​+CO+H2​→CH3​CH2​CH2​CH2​CHO

      Hydrogenation: Pentanal is then hydrogenated to produce pentanol.
      • Reaction:

        CH3CH2CH2CH2CHO+H2CH3CH2CH2CH2CH2OH\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CHO} + \text{H}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH}CH3​CH2​CH2​CH2​CHO+H2​→CH3​CH2​CH2​CH2​CH2​OH

  • Fractional Distillation of Fusel Oil:

    • Pentanol can also be prepared by fractional distillation of fusel oil, a byproduct of alcoholic fermentation.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a metal catalyst.

    Substitution: Acetic acid, Hydrogen halides.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a tracer in studying reaction mechanisms and metabolic pathways.
  • Helps in understanding the behavior of organic compounds in various chemical reactions.

Biology:

  • Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

Medicine:

  • Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.

Industry:

Mechanism of Action

Mechanism:

  • The mechanism of action of pentanol-N, [1-14C] involves its incorporation into chemical or biological systems where the radiolabeled carbon can be tracked using detection methods such as liquid scintillation counting or autoradiography.

Molecular Targets and Pathways:

Comparison with Similar Compounds

    1-Pentanol: A primary alcohol with similar chemical properties but without the radiolabel.

    2-Pentanol: A secondary alcohol with different reactivity due to the position of the hydroxyl group.

    3-Pentanol: Another isomer with distinct chemical behavior.

Uniqueness:

Properties

IUPAC Name

(114C)pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i5+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQJEAYHLZJPGS-RHRFEJLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[14CH2]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To synthesize tri-n-pentylamine, a solution of 1 mol of n-pentylamine in 4 mol of n-pentanol was prepared. This solution was treated with 0.25% by weight of 50% strength by weight sodium hydroxide solution.
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Synthesis routes and methods II

Procedure details

One of the commercially important ways to manufacture n-amyl acetate is by the catalytic esterification of n-amyl alcohol with acetic acid. n-Amyl acetate (b.p.=148.4° C.), n-amyl alcohol (b.p.=138.1° C.) and water (b.p.=100° C.) form a minimum ternary azeotrope boiling at 94.8° C. and containing 10.5 weight percent n-amyl acetate, 33.3 wt. % n-amyl alcohol and 56.2 wt. % water. n-Amyl acetate forms a binary azeotrope with water boiling at 95.2° C. containing 59 wt. % n-amyl acetate. n-Amyl alcohol also forms a binary minimum azeotrope with water which boils at 95.8° C. and contains 45.6 wt. % n-amyl alcohol. Thus in the esterification of n-amyl alcohol with acetic acid to form n-amyl acetate and water, the rectification of this mixture has two binary and a ternary azeotrope to contend with, and yields the lowest boiling constituent, namely the n-amyl acetate - n-amyl alcohol - water ternary azeotrope. It is therefore impossible to produce n-amyl acetate from n-amyl alcohol and water mixtures by rectification because the lower boiling ternary azeotrope will always come off overhead as the initial product. Any mixture of n-amyl acetate, n-amyl alcohol and water subjected to rectification at one atmosphere pressure will produce an overhead product boiling at 94.8° C. and containing 10.5 wt. % n-amyl acetate, 33.3 wt. % n-amyl alcohol and 56.2 wt. % water. Extractive distillation would be an attractive method of effecting the separation of n-amyl acetate from n-amyl alcohol if agents can be found that (1) will break the n-amyl acetate - n-amyl alcohol - water azeotrope and (2) are easy to recover from the n-amyl alcohol, that is, form no azeotrope with n-amyl alcohol and boil sufficiently above n-amyl alcohol to make the separation by rectification possible with only a few theoretical plates.
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n-amyl acetate n-amyl alcohol water
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Synthesis routes and methods III

Procedure details

Reaction of 4-chloro-5-sulfamoylphthalimide (5.21 g., 0.02 mole) and 4-amino-1-(4-methoxybenzyl)piperidine (4.5 g., 0.02 mole) in 80 ml. of n-pentanol according to the procedure of Example 1(a) afforded the crude 1,3-dioxoisoindole product purified by chromatography (silica gel, ethyl acetate-n-hexane) to yield 2.88 g. (31%) of 6-chloro-2,3-dihydro-2-[1-[(4-methoxyphenyl)methyl]-4-piperidinyl]-1,3-dioxo-1H-isoindole-5-sulfonamide. The NMR spectral data was consistent for the compound used without further purification below.
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5.21 g
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4.5 g
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Synthesis routes and methods IV

Procedure details

Reaction of 4-chloro-5-sulfamoylphthalimide (10.1 g., 0.0386 mole) and 4-amino-1-(3-trifluoromethylbenzyl)piperidine (10.0 g., 0.0386 mole) in 200 ml. of n-pentanol according to the procedure of Example 1(a) afforded the crude 1,3-dioxoisoindole product purified by chromatography to yield 8.1 g. (42% yield) of 6-chloro-2,3-dihydro-1,3-dioxo-2-[1-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]-1H-isoindole-5-sulfonamide. The NMR spectral data was consistent for the compound used without further purification below.
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10.1 g
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10 g
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Synthesis routes and methods V

Procedure details

The sulfonated porous styrene-divinylbenzene copolymer particles can be produced by a known method. For example, such copolymer particles can be obtained by suspension polymerizing divinylbenzene and a styrene monomer in the presence of a water-insoluble organic solvent such as amyl alcohol, toluene or the like, isolating the produced particles, swelling them with a swelling agent such as dichloroethane, trichloroethane or the like, and adding thereto concentrated sulfuric acid or chlorosulfuric acid to effectuate a sulfonation reaction at room temperature to 120° C. The ion exchange capacity can be adjusted by properly controlling the reaction conditions at the time of reaction with concentrated sulfuric acid or chlorosulfuric acid. The porosity of the column packing material of this invention can be adjusted by properly selecting the reaction conditions, especially the kind and amount of the water-insoluble organic solvent used, at the time of suspension polymerization. The particle size can also be adjusted by properly selecting the suspension polymerization conditions.
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styrene-divinylbenzene copolymer
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentanol-N,[1-14c]
Reactant of Route 2
Pentanol-N,[1-14c]
Reactant of Route 3
Pentanol-N,[1-14c]
Reactant of Route 4
Pentanol-N,[1-14c]
Reactant of Route 5
Pentanol-N,[1-14c]
Reactant of Route 6
Pentanol-N,[1-14c]

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